4-Methylthiomorpholine 1,1-dioxide

説明

Contextualization within Thiomorpholine (B91149) Sulfone Chemistry

Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. jchemrev.com The introduction of a sulfone group to the thiomorpholine ring, as seen in 4-Methylthiomorpholine (B3053730) 1,1-dioxide, further enhances its chemical versatility. The sulfone group is a key pharmacophore in numerous therapeutic agents. researchgate.net The synthesis of thiomorpholine-1,1-dioxide typically involves the oxidation of thiomorpholine. nbinno.com This structural modification imparts unique chemical properties, rendering it a crucial component in organic synthesis. nbinno.com

Significance as a Heterocyclic Building Block in Organic Synthesis

Heterocyclic compounds are fundamental in the development of new pharmaceuticals and materials. nih.gov 4-Methylthiomorpholine 1,1-dioxide serves as a valuable heterocyclic building block, a foundational molecule used in the construction of more complex chemical structures. nih.gov Its N-methyl group and the sulfone functionality provide reactive sites for further chemical modifications, allowing for the creation of a diverse library of compounds with tailored properties. The ability to efficiently synthesize desired compounds is a critical factor in the exploration of chemical space for drug discovery, and the availability of building blocks like this compound is paramount. nih.gov

Overview of Research Trajectories in Medicinal and Materials Science

The unique structural attributes of this compound have positioned it as a compound of interest in both medicinal and materials science. In medicinal chemistry, the thiomorpholine scaffold is a component of various active pharmaceutical ingredients. acs.org Research into N-substituted thiomorpholine derivatives has revealed promising antioxidant and cytotoxic activities against cancer cell lines. nih.gov

In the realm of materials science, sulfone-containing polymers are known for their excellent thermal stability and chemical resistance. kpi.ua The development of polymers derived from thiomorpholine oxide demonstrates the potential for creating smart materials with applications in nanomedicine, exhibiting responsiveness to stimuli such as pH and temperature. nih.gov The inherent properties of the sulfone group, coupled with the thiomorpholine ring, suggest that this compound could be a valuable monomer or additive in the formulation of advanced polymers with specific functionalities.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 25343-91-3 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 89 - 93 °C |

| Boiling Point | 182 °C at 1 mmHg |

This data is compiled from publicly available chemical supplier information.

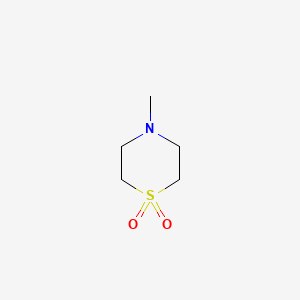

Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-6-2-4-9(7,8)5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCOWMSBOJCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179992 | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-91-3 | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylthiomorpholine-1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Methylthiomorpholine (B3053730) 1,1-Dioxide

The synthesis of 4-Methylthiomorpholine 1,1-dioxide can be approached through several advanced methodologies, primarily involving the formation of the thiomorpholine (B91149) 1,1-dioxide core and subsequent modification, or direct construction of the target molecule.

Oxidative Approaches from Thiomorpholine Precursors

A primary and straightforward route to thiomorpholine 1,1-dioxides involves the oxidation of the corresponding thiomorpholine precursor. nbinno.com The sulfur atom in the thiomorpholine ring is susceptible to oxidation by various oxidizing agents, leading to the formation of the sulfone group characteristic of the 1,1-dioxide.

Common oxidizing agents employed for this transformation include hydrogen peroxide and potassium permanganate. nbinno.com A patented method for the synthesis of the parent compound, thiomorpholine-1,1-dioxide hydrochloride, involves the oxidation of an N-protected thiomorpholine with potassium permanganate, followed by the removal of the protecting group. google.com This general strategy can be adapted for the synthesis of this compound, starting from 4-methylthiomorpholine.

Table 1: General Oxidative Approaches to Thiomorpholine 1,1-Dioxides

| Precursor | Oxidizing Agent | Product | Reference |

| N-Protected Thiomorpholine | Potassium Permanganate | N-Protected Thiomorpholine 1,1-Dioxide | google.com |

| Thiomorpholine | Hydrogen Peroxide | Thiomorpholine 1,1-Dioxide | nbinno.com |

Ring-Closure and Cyclization Strategies for Thiomorpholine 1,1-Dioxide Formation

The formation of the thiomorpholine 1,1-dioxide ring can also be achieved through cyclization reactions. One notable strategy involves the double aza-Michael addition of a primary amine to divinyl sulfone. This approach has been successfully employed for the synthesis of N-aryl thiomorpholine-1,1-dioxides, where a nitroarene is reduced in situ to the corresponding aniline, which then undergoes a one-pot cyclization with divinyl sulfone. researchgate.net

This methodology suggests a plausible and direct route to this compound by reacting methylamine (B109427) with divinyl sulfone. The reaction would proceed via a tandem 1,4-addition of the primary amine to the two vinyl groups of the sulfone, leading to the formation of the six-membered heterocyclic ring.

Table 2: Ring-Closure Synthesis of Thiomorpholine 1,1-Dioxides

| Amine | Michael Acceptor | Product | Reference |

| Reduced Nitroarenes (Anilines) | Divinyl Sulfone | N-Aryl Thiomorpholine 1,1-Dioxides | researchgate.net |

| Methylamine (proposed) | Divinyl Sulfone | This compound | - |

Specific Preparative Methods (e.g., from 4-amino-3-methyltetrahydro-1,4-thiazin-1,1-dioxide precursors)

A specific precursor mentioned for the potential synthesis of this compound is 4-amino-3-methyltetrahydro-1,4-thiazin-1,1-dioxide. The transformation from this precursor would necessitate a deamination reaction to remove the amino group at the 4-position. While the direct deamination of this specific compound is not extensively documented in readily available literature, general methods for the deamination of heterocyclic amines exist. For instance, deamination of certain aminothiazoles and aminotriazines has been achieved using nitric oxide in the presence of a catalytic amount of oxygen. elsevierpure.com Another study describes the deamination of various aminosugar derivatives with nitrous acid. The applicability of these methods to 4-amino-3-methyltetrahydro-1,4-thiazin-1,1-dioxide would require further investigation to determine the feasibility and efficiency of the reaction.

Derivatization and Functionalization Reactions of the Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine 1,1-dioxide scaffold can be further modified to introduce various functional groups, altering its physicochemical properties. These modifications can occur at the carbon atoms of the ring or at the nitrogen atom.

Electrophilic and Nucleophilic Substitutions on the Ring System

The reactivity of the saturated thiomorpholine 1,1-dioxide ring towards electrophilic and nucleophilic substitution is not as extensively studied as that of its aromatic counterparts like thiophene (B33073). However, the presence of the electron-withdrawing sulfone group significantly influences the electron density of the ring. Thiophene 1,1-dioxides are known to act as Michael acceptors, undergoing nucleophilic 1,4-addition reactions. utexas.edu This suggests that the carbon atoms adjacent to the sulfone group in the thiomorpholine 1,1-dioxide ring could be susceptible to nucleophilic attack, although this reactivity in the saturated system is not well-documented.

Electrophilic substitution on the C-H bonds of the saturated ring is generally less facile than in aromatic systems. However, functionalization can sometimes be achieved under specific conditions or by using highly reactive electrophiles.

Modifications at the Nitrogen Atom (e.g., N-alkylation, N-acylation)

The nitrogen atom in the thiomorpholine 1,1-dioxide ring is a key site for derivatization. It can act as a nucleophile and participate in reactions such as N-alkylation and N-acylation.

N-Alkylation: The secondary amine of the parent thiomorpholine 1,1-dioxide can be alkylated to introduce various alkyl or arylalkyl groups at the 4-position. This is a common strategy for synthesizing N-substituted derivatives. For instance, the alkylation of a lactam, an analogous heterocyclic system, can be achieved using an alkyl halide in the presence of a base like potassium carbonate in DMF. nih.gov

N-Acylation: The nitrogen atom can also be acylated using acylating agents such as acyl chlorides or anhydrides. A study on the N-acylation of indoles utilized thioesters as a stable acyl source in the presence of a base. nih.gov This type of reaction could potentially be applied to the thiomorpholine 1,1-dioxide scaffold to introduce a variety of acyl groups.

The Chemical Landscape of this compound: A Review of Synthetic and Mechanistic Aspects

A comprehensive examination of this compound reveals its role as a versatile building block in medicinal chemistry. While its utility as a synthetic intermediate is established, a detailed exploration of its specific reactivity in complex chemical transformations, such as cycloaddition reactions, and in-depth mechanistic studies, remains a developing area of research. This article consolidates the available scientific information, focusing on the synthetic methodologies involving this compound and the mechanistic understanding of its reactivity.

The synthesis of derivatives from this compound is a key aspect of its application in the development of new chemical entities. The parent compound, thiomorpholine 1,1-dioxide, is typically synthesized through the oxidation of thiomorpholine, often using reagents like hydrogen peroxide. nbinno.com The N-methylated analogue, this compound, serves as a valuable scaffold in the creation of more complex molecules with potential biological activity. jchemrev.com

Introduction of Complex Side Chains (e.g., via cycloaddition reactions)

Currently, there is a notable absence of specific, detailed studies in the peer-reviewed literature focusing on the use of this compound as a substrate in cycloaddition reactions for the introduction of complex side chains. Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems.

Mechanistic Studies of this compound Reactivity

A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective application in synthesis. The electronic properties of the sulfone group and the nature of the N-substituent are expected to play significant roles in dictating the compound's reactivity.

Influence of the Sulfone Moiety on Reaction Pathways

The sulfone group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent atoms in the thiomorpholine ring. This electronic effect can render the protons on the carbons alpha to the sulfone group acidic, making them susceptible to deprotonation by a base. The resulting carbanion can then participate in various nucleophilic reactions.

In the context of heterocyclic allylsulfones, the sulfone group can act as a latent sulfinate, participating in palladium-catalyzed cross-coupling reactions. acs.org This type of reactivity, if applicable to derivatives of this compound, would open up avenues for the formation of carbon-carbon and carbon-heteroatom bonds. However, specific mechanistic studies on this compound itself are not extensively documented.

Stereochemical Outcomes of Transformations

The stereochemistry of reactions involving the thiomorpholine 1,1-dioxide scaffold is an important consideration, particularly when synthesizing chiral molecules for pharmaceutical applications. Research on the enantioselective synthesis of 2-substituted thiomorpholines and their corresponding 1,1-dioxides has demonstrated that stereocontrol is achievable in this class of compounds. researchgate.net

In a palladium-catalyzed decarboxylative asymmetric allylic alkylation, N-Boc thiomorpholine 1,1-dioxide derivatives have been used to generate enantioenriched α-difunctionalized products with high levels of enantioselectivity. acs.org This work underscores the potential for developing stereoselective transformations using the thiomorpholine 1,1-dioxide core, although specific studies detailing the stereochemical outcomes of reactions with this compound are yet to be reported. The determination of the crystal structure of this compound provides a solid foundation for future computational and experimental studies aimed at understanding and predicting the stereochemical course of its reactions. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformation of molecules like this compound. nih.gov By examining the coupling constants, particularly the JNH-CHa values, researchers can deduce the relative populations of different rotamers and determine the preferred conformation of the molecule's backbone and side chains. nih.gov The complete assignment of ¹H and ¹³C NMR spectra is crucial for a thorough electronic analysis, providing insight into the chemical environment of each atom within the molecule. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. FTIR analysis is effective in identifying specific molecular vibrations and chemical bonds, as infrared radiation absorption corresponds to the vibrational energies of the molecule. researchgate.netupi.edu

Raman spectroscopy complements FTIR by detecting lattice vibrations in crystalline structures, offering insights into the molecule's external and internal vibrational modes. spectroscopyonline.comlbt-scientific.com The energies of these modes are dependent on the molecular configuration within the crystal's unit cell. spectroscopyonline.com For related morpholine (B109124) compounds, studies have successfully used both FTIR and Raman spectroscopy to record and interpret the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT) for accurate band assignments. nih.govnih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) confirms the compound's molecular weight. libretexts.org The fragmentation pattern, which shows how the molecule breaks apart upon ionization, provides structural information. In aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The stability of the resulting fragments, such as secondary carbocations being more stable than primary ones, influences the intensity of the peaks in the mass spectrum, with the most stable fragment often appearing as the base peak. libretexts.orgyoutube.com For some molecules, if fragment ions have low abundance, the exact mass of the precursor ion is used for identification. csic.es

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of molecules in the solid state at atomic resolution. nih.gov

Determination of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction has been used to determine the crystal structure of this compound. iucr.org This analysis reveals that the compound crystallizes in a monoclinic system with the space group P2₁/c. iucr.org The thiomorpholine ring adopts a chair conformation, which is the expected low-energy state. iucr.orgmdpi.com The crystal packing describes how individual molecules are arranged within the crystal lattice. iucr.org

Crystallographic Data for this compound iucr.org

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|

Analysis of Intermolecular Interactions

The arrangement of molecules in the crystal is governed by various intermolecular forces. While strong covalent bonds hold the atoms within each molecule together, weaker intermolecular forces dictate the crystal packing. libretexts.org In the crystal structure of related thiomorpholine derivatives, weak intermolecular C-H···O hydrogen bonds have been observed, leading to the formation of centrosymmetric dimers. mdpi.com Hydrogen bonding generally occurs when a hydrogen atom is bonded to a highly electronegative atom like nitrogen or oxygen, and it interacts with another electronegative atom in a nearby molecule. centrallyon.orglibretexts.org The presence of such interactions can significantly influence the physical properties of the compound. quizlet.com

Spectroscopic and Structural Elucidation

Studies of Polymorphism and Co-crystallization

Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism or co-crystallization of 4-Methylthiomorpholine (B3053730) 1,1-dioxide. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while co-crystallization involves forming a crystalline structure containing two or more different molecules in a specific stoichiometric ratio.

While such studies are common for active pharmaceutical ingredients due to their impact on properties like solubility and bioavailability, it appears that 4-Methylthiomorpholine 1,1-dioxide, a chemical intermediate and building block, has not been the subject of such detailed solid-state characterization. The absence of published data indicates that either this compound does not exhibit significant polymorphism under typical crystallization conditions, or it has not been investigated for these properties.

Therefore, no data tables or detailed research findings on the polymorphic forms or co-crystals of this compound can be presented.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Dynamics Simulations

While electronic structure methods provide a static picture of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior over time, including conformational changes.

The thiomorpholine (B91149) ring in 4-Methylthiomorpholine (B3053730) 1,1-dioxide is not planar and can adopt several conformations, with the "chair" form typically being the most stable. However, other forms like "boat" and "twist-boat" also exist. Conformational analysis aims to identify all stable conformers and determine their relative energies.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule. researchgate.net By simulating the motion of the atoms over time, different conformations can be sampled. To efficiently map the energy landscape and overcome energy barriers between conformers, enhanced sampling techniques like metadynamics can be employed. nih.gov This method involves adding a history-dependent bias potential to the system, encouraging it to explore new conformations. nih.govnih.gov

The result of such a study is a free energy landscape, which plots the free energy of the system as a function of one or more collective variables (such as key dihedral angles or the radius of gyration). nih.govnih.gov For 4-Methylthiomorpholine 1,1-dioxide, this landscape would clearly show the energy wells corresponding to the stable chair conformation (with the methyl group in either an axial or equatorial position) and the higher-energy transition states and metastable states corresponding to other conformations. This provides a complete picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior of related heterocyclic compounds has been a subject of computational study. MD simulations are a powerful tool to understand the conformational landscape, solvent interactions, and dynamic properties of molecules over time.

For analogous systems like morpholine (B109124) and thiomorpholine, computational studies have elucidated their conformational preferences, such as the chair conformation of the thiomorpholine ring. researchgate.net These studies often employ force fields like G3(MP2)//B3LYP to calculate the energies of different conformers. acs.orgfigshare.com It is reasonable to infer that MD simulations for this compound would be conducted using similar well-established force fields to explore its dynamics.

Such simulations would likely investigate the molecule's behavior in various solvent environments, such as water or organic solvents, to understand how intermolecular interactions influence its conformation and accessibility of the sulfone and methyl groups. Key parameters that would be analyzed from these simulations include:

Radial Distribution Functions (RDFs): To describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Hydrogen Bonding Analysis: To quantify the hydrogen bond interactions between the sulfone oxygens and protic solvents.

The data generated from such simulations would be crucial for understanding its behavior in biological systems or as a reagent in different reaction media.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Method | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E (for water) | To simulate the aqueous environment. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant pressure and temperature, mimicking laboratory conditions. |

| Temperature | 298.15 K (25 °C) | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100 ns or more | To ensure adequate sampling of conformational space. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on derivatives of this compound are not prevalent, the principles of QSAR have been widely applied to sulfur-containing heterocyclic compounds to guide the design of new molecules with desired properties. nih.gov

For derivatives of this compound, QSAR models could be developed to predict various activities, such as their potential as enzyme inhibitors or their pharmacokinetic properties. These models are built by first generating a dataset of derivatives with known activities. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each derivative.

Commonly used molecular descriptors in QSAR studies include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and dipole moments.

Lipophilic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, QSAR studies on other sulfur-containing heterocycles have highlighted the importance of specific electronic and steric features for their biological activity. nih.gov

Table 2: Representative Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of charge and reactivity. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Connectivity and branching of the molecule. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

Computational Reaction Mechanism Studies

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the factors that control reactivity and selectivity.

Elucidation of Reaction Pathways and Transition States

While detailed computational studies on the reaction mechanisms of this compound are not widely reported, the reactivity of the parent thiomorpholine scaffold has been investigated. acs.orgfigshare.com Computational methods, particularly density functional theory (DFT), are well-suited for elucidating reaction pathways.

For this compound, computational studies could be employed to investigate various transformations, such as nucleophilic substitution at the carbon atoms adjacent to the nitrogen or reactions involving the sulfone group. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy barrier.

The determination of transition state geometries and their corresponding activation energies provides a quantitative measure of the reaction's feasibility. For example, a computational study could compare the energy barriers for different competing pathways to predict the major product of a reaction.

Prediction of Reactivity and Selectivity in Organic Transformations

Building on the elucidation of reaction pathways, computational chemistry can predict the reactivity and selectivity of this compound in various organic transformations. Reactivity can be assessed by calculating properties such as ionization potential, electron affinity, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The distribution of electrostatic potential on the molecular surface can reveal the most likely sites for electrophilic or nucleophilic attack. For instance, the oxygen atoms of the sulfone group are expected to be electron-rich and thus susceptible to electrophilic attack, while the carbon atoms adjacent to the electron-withdrawing sulfone group might be more electrophilic.

Computational models can also predict selectivity, such as regioselectivity and stereoselectivity. In reactions where multiple products can be formed, the calculated activation energies for the different pathways can predict the product distribution. For stereoselective reactions, computational methods can be used to determine the relative energies of the diastereomeric transition states, allowing for the prediction of the major stereoisomer formed. These predictive capabilities are invaluable for designing new synthetic routes and optimizing reaction conditions.

Applications in Medicinal and Biological Chemistry

Role as a Privileged Scaffold for Bioactive Compounds

The versatility of the thiomorpholine (B91149) and its oxidized form, thiomorpholine 1,1-dioxide, makes them attractive starting points for the synthesis of new chemical entities with potential therapeutic applications. jchemrev.com

The synthesis of novel derivatives of thiomorpholine 1,1-dioxide is an active area of research. A common synthetic route involves the oxidation of the corresponding thiomorpholine. nbinno.com For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be synthesized through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com This precursor can then be further modified. The oxidation of the sulfur atom to a sulfone is a key step in creating the 1,1-dioxide moiety. mdpi.com

Various synthetic strategies are employed to introduce diverse functional groups onto the thiomorpholine 1,1-dioxide scaffold. These methods include coupling reactions to attach different substituents to the nitrogen atom or other positions on the ring. nih.gov For example, novel 1,4-disubstituted 1,2,3-triazoles have been synthesized from thiomorpholine 1,1-dioxide derivatives and evaluated for their antimicrobial properties. doaj.org

A general synthetic scheme for preparing thiomorpholine-1,1-dioxide hydrochloride involves the oxidation of an N-protected thiomorpholine using an oxidizing agent like potassium permanganate, followed by deprotection under acidic conditions. google.com This highlights the adaptability of the core structure to various synthetic transformations, allowing for the creation of a wide array of derivatives.

Table 1: Examples of Synthesized Thiomorpholine 1,1-Dioxide Derivatives and their Synthetic Approaches

| Derivative | Synthetic Approach | Key Features | Reference |

| 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide | Nucleophilic aromatic substitution followed by oxidation of the sulfur atom. | Precursor for further functionalization. | mdpi.com |

| Thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles | Copper(I)-catalyzed one-pot [3+2] cycloaddition. | Introduction of a triazole ring, known for its biological activities. | doaj.org |

| 2-(Thiophen-2-yl)dihydroquinolines coupled with thiomorpholine | Multi-step synthesis involving Vilsmeier-Haack-Arnold reaction and subsequent coupling. | Combination of two heterocyclic systems. | nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of thiomorpholine 1,1-dioxide derivatives. These studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its efficacy against a specific biological target. biomolther.org For many classes of compounds, including those with a thiomorpholine core, SAR studies have revealed that specific substitutions can significantly enhance potency and selectivity. e3s-conferences.org

For example, in a series of O-biphenyl carbamates, SAR studies helped in understanding the structural requirements for dual modulation of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase. researchgate.net While not directly involving 4-methylthiomorpholine (B3053730) 1,1-dioxide, this illustrates the power of SAR in guiding the design of molecules with desired biological profiles. In the context of thiophene-containing compounds, which are structurally related to thiomorpholine, the thiophene (B33073) ring is often used as a bioisosteric replacement for a phenyl ring to improve metabolic stability and binding affinity. nih.gov

The insights gained from SAR studies are invaluable for the rational design of more effective and target-specific drugs based on the thiomorpholine 1,1-dioxide scaffold.

Mechanisms of Biological Action of Thiomorpholine 1,1-Dioxide Derivatives

The biological effects of thiomorpholine 1,1-dioxide derivatives are diverse and depend on the specific substitutions on the core structure. A significant area of investigation has been their antiprotozoal activity.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America. nih.gov The search for new, effective, and safe drugs against T. cruzi is a priority. nih.gov Nitroheterocyclic compounds, such as benznidazole (B1666585) and nifurtimox, are the current standard of care but have limitations, including significant side effects and variable efficacy, particularly in the chronic stage of the disease. nih.gov This has spurred research into new classes of compounds, including derivatives of thiomorpholine 1,1-dioxide.

Several studies have highlighted the potential of quinoline (B57606) and other heterocyclic derivatives as anti-trypanosomal agents. researchgate.netresearchgate.net The mechanism of action of these compounds is often multifaceted.

A key mechanism of action for many nitroaromatic and nitroheterocyclic drugs against T. cruzi involves the activation of these compounds by parasitic nitroreductases. nih.gov These enzymes, which are present in the parasite but not in the mammalian host, reduce the nitro group of the drug to generate reactive nitroso and hydroxylamine (B1172632) derivatives. nih.govnih.gov

This bioactivation process is crucial for the trypanocidal activity of compounds like benznidazole. nih.gov It is plausible that novel nitro-substituted thiomorpholine 1,1-dioxide derivatives could be designed to be substrates for these parasitic nitroreductases, leading to selective toxicity against T. cruzi. The reduction of the nitro group leads to the formation of highly reactive species that can damage parasitic macromolecules. nih.gov

The generation of reactive metabolites and the subsequent induction of oxidative stress is another important mechanism by which antiprotozoal agents can exert their effects. nih.govresearchgate.net The bioactivation of drugs can lead to the formation of electrophilically reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. nih.gov

In the context of T. cruzi, the parasite is known to be susceptible to oxidative stress. nih.govmdpi.com The redox cycling of some nitroheterocyclic compounds can lead to the production of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses. nih.gov Studies have shown that pro-oxidants can enhance T. cruzi infection, while antioxidants can reduce it, highlighting the delicate balance of the redox environment in the parasite's life cycle. nih.govnih.gov

The metabolism of certain drugs can produce reactive metabolites that induce oxidative stress. nih.gov For example, the metabolism of some compounds can lead to the formation of quinones or epoxides, which are reactive species. nih.gov It is conceivable that appropriately designed thiomorpholine 1,1-dioxide derivatives could be metabolized to reactive intermediates that induce lethal oxidative stress in T. cruzi.

Antiprotozoal Activity, with Emphasis on Trypanosoma cruzi (Chagas Disease)

Inhibition of Parasite Dehydrogenase Activity

Derivatives of thiomorpholine 1,1-dioxide have been investigated for their potential to inhibit parasite-specific enzymes, a key strategy in the development of new antiparasitic drugs. One such target is dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov Inhibition of P. falciparum DHODH (PfDHODH) has been shown to be a potent antimalarial strategy. nih.gov

Research in this area focuses on developing compounds with high selectivity for the parasite enzyme over the human homologue to minimize potential toxicity. The exploration of thiomorpholine 1,1-dioxide derivatives continues to be a promising avenue for the discovery of novel antiparasitic agents that target crucial metabolic pathways like pyrimidine biosynthesis.

Antiproliferative and Anticancer Mechanisms

The thiomorpholine 1,1-dioxide scaffold is a recurring motif in the design of novel antiproliferative and anticancer agents. researchgate.netnih.gov Its derivatives have been shown to exhibit cytotoxic effects against various human cancer cell lines through diverse mechanisms of action. researchgate.netnih.gov

One approach involves the synthesis of hybrid molecules that combine the thiomorpholine 1,1-dioxide core with other pharmacologically active groups. For instance, a series of N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide derivatives incorporating 1,2,3-triazole moieties have been synthesized and evaluated for their in vitro anticancer activity. researchgate.net Several of these hybrid compounds displayed potent antiproliferative activity against human cancer cell lines such as MCF-7, HeLa, and A-549. researchgate.net

The mechanisms by which these compounds exert their anticancer effects can include the inhibition of protein synthesis and DNA replication, ultimately leading to a halt in cancer cell growth. biosynth.com Some quinoline derivatives, a class of compounds that can be hybridized with thiomorpholine structures, are known to function by alkylating DNA, inhibiting various kinases, or disrupting microtubule dynamics. mdpi.comekb.eg

Table 1: Antiproliferative Activity of Selected Thiomorpholine 1,1-Dioxide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide-triazole hybrids | MCF-7, HeLa, A-549 | Potent antiproliferative activity. researchgate.net |

| 2,4-diaminopyrimidine derivatives with aminodiol from (-)-isopulegol | A2780, SiHa, HeLa, MCF-7, MDA-MB-231 | Significant antiproliferative activity. nih.gov |

Other Therapeutic Areas of Thiomorpholine 1,1-Dioxide Derivatives

Beyond their antiparasitic and anticancer potential, derivatives of thiomorpholine 1,1-dioxide have been explored for a range of other therapeutic applications, demonstrating the versatility of this chemical scaffold. researchgate.netjchemrev.com

The aza-sulfur heterocyclic nature of thiomorpholine derivatives has led to investigations into their antimicrobial properties. researchgate.net While specific studies focusing solely on 4-Methylthiomorpholine 1,1-dioxide are limited in this context, the broader class of thiomorpholine derivatives has shown promise. researchgate.netjchemrev.com These compounds are recognized for their potential antibacterial activity, contributing to the ongoing search for new agents to combat drug-resistant pathogens. researchgate.net

Thiomorpholine 1,1-dioxide derivatives have demonstrated notable anti-inflammatory and analgesic properties in various preclinical models. researchgate.netbiosynth.com Some synthesized derivatives have been shown to reduce carrageenan-induced rat paw edema, a common model for acute inflammation, with efficacy comparable to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory actions of some thiomorpholine 1,1-dioxide compounds may be attributed to their ability to inhibit signaling pathways such as the toll-like receptor 4 (TLR4) pathway. biosynth.com

The structural features of thiomorpholine 1,1-dioxide make it a suitable scaffold for designing inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. jchemrev.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes mellitus. jchemrev.com Certain thiomorpholine derivatives have exhibited significant in vitro inhibitory activity against DPP-IV. jchemrev.com

Cyclooxygenase-2 (COX-2) Inhibition: The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a key mechanism for many anti-inflammatory drugs. nih.govnih.gov Thiophene-based compounds, which are structurally related to thiomorpholines, are known for their anti-inflammatory properties through COX inhibition. nih.gov The development of selective COX-2 inhibitors is an active area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Table 2: Enzyme Inhibitory Activity of Thiomorpholine 1,1-Dioxide and Related Derivatives

| Enzyme Target | Derivative Class | Observed Activity |

| Dipeptidyl Peptidase-IV (DPP-IV) | Thiomorpholine-bearing compounds | In vitro inhibition with IC50 values in the micromolar range. jchemrev.com |

| Cyclooxygenase (COX) | Thiophene-based derivatives | Inhibition of COX enzymes, contributing to anti-inflammatory effects. nih.gov |

Investigations into Genotoxic Properties

The assessment of genotoxicity, the potential for a chemical compound to damage DNA, is a critical aspect of drug development. Studies have been conducted to evaluate the genotoxic potential of various heterocyclic compounds, including those with structures related to thiomorpholine 1,1-dioxide.

For instance, a novel class of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netbiosynth.comjchemrev.comtriazine sulfonamides, which also possess antiproliferative properties, were investigated for their genotoxic effects. nih.gov These studies utilized methods such as the comet assay and the detection of phosphorylated γH2AX to measure DNA damage. nih.gov The findings indicated that these compounds could induce significant DNA damage in cancer cells, often in a dose-dependent manner, while showing less effect on normal cells. nih.gov

While direct studies on the genotoxicity of this compound are not extensively reported in the provided context, the methodologies used for related heterocyclic compounds provide a framework for how its genotoxic potential could be assessed. Such investigations are crucial to ensure the safety profile of any new chemical entity intended for therapeutic use. The use of DNA-damaging agents like methyl methanesulfonate (B1217627) (MMS) in research helps to understand the cellular responses to different types of DNA damage. nih.gov

Applications As Synthetic Building Blocks

Utilization in the Construction of Complex Molecular Architectures

The rigid yet functionalized scaffold of 4-Methylthiomorpholine (B3053730) 1,1-dioxide makes it an attractive starting point for the synthesis of complex molecular architectures. Its inherent structure provides a three-dimensional framework that can be strategically modified to access a wide range of target molecules.

While direct and explicit examples of 4-Methylthiomorpholine 1,1-dioxide acting as a C-2 or C-X synthon are not extensively documented in readily available literature, the broader class of thiomorpholines and their derivatives are recognized for their potential in such roles. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The reactivity of the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiomorpholine (B91149) ring can be exploited for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of larger molecules. The sulfone group in the 1,1-dioxide derivative can influence the reactivity of the ring, potentially enabling transformations that are not as readily achieved with the parent thiomorpholine.

The thiomorpholine dioxide core serves as a template for the synthesis of novel heterocyclic and carbocyclic ring systems. Through various chemical transformations, the existing ring can be modified, expanded, or used as a foundation upon which other rings are built. For instance, reactions that involve the functional groups on the ring can lead to the annulation of new rings, creating polycyclic structures with potential biological activity. Research into the synthesis of tetrahydrothiophene (B86538) 1,1-dioxides annulated with other heterocyclic rings, such as oxazolidines, demonstrates the principle of using such sulfone-containing heterocycles to generate more complex systems. researchgate.net

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The concept of a "privileged scaffold" is central to combinatorial chemistry, where a core molecular structure is systematically decorated with a variety of substituents to create a large library of related compounds. nih.gov Morpholine (B109124) and thiomorpholine scaffolds are considered privileged due to their frequent appearance in biologically active compounds. researchgate.netjchemrev.comjchemrev.com The thiomorpholine 1,1-dioxide scaffold, with its defined stereochemistry and multiple points for diversification, is an excellent candidate for such libraries.

Fragment-based drug discovery (FBDD) has become a powerful tool for identifying starting points for new medicines. nih.govncl.ac.uk This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to biological targets with low affinity. The design of high-quality fragment libraries is crucial for the success of FBDD campaigns. The this compound scaffold, with a molecular weight well within the typical range for fragments, presents an attractive core for the design of novel fragment libraries. Its three-dimensional shape and hydrogen bonding capabilities can provide valuable interactions with protein targets.

| Library Type | Key Features | Relevance of this compound |

| General Fragment Library | Diverse collection of small molecules adhering to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). | The scaffold fits these criteria and offers a unique 3D shape. |

| 3D-Shaped Fragment Library | Enriched with molecules possessing greater three-dimensional character to explore complex binding pockets. | The non-planar nature of the thiomorpholine dioxide ring is a key advantage. |

| Fluorine Fragment Library | Incorporates fluorine atoms to modulate physicochemical properties and provide a sensitive NMR handle for screening. | Fluorinated derivatives of the scaffold could be synthesized for inclusion. |

The efficient production of large compound libraries necessitates the use of high-throughput synthesis (HTS) techniques. researchgate.net These methods often rely on robust and reliable chemical reactions that can be automated. The synthesis of libraries based on the thiomorpholine scaffold has been demonstrated using solution-phase parallel synthesis. For example, a library of substituted morpholine derivatives was generated from a common intermediate using robotic systems. nih.gov Similar strategies could be applied to the this compound scaffold, allowing for the rapid generation of a diverse set of analogs for screening. The development of continuous flow synthesis methods for thiomorpholine itself also points towards more efficient and scalable production of its derivatives. nih.govacs.org

Development in Agrochemicals and Specialty Chemicals

The structural motifs found in pharmaceuticals are often also relevant in the development of agrochemicals. While specific patents explicitly naming this compound in agrochemical formulations are not prevalent in public databases, the broader class of sulfur-containing heterocycles is known to exhibit a range of biological activities relevant to crop protection. For instance, certain fungicides contain heterocyclic structures. nih.gov The potential for derivatives of this compound to act as novel fungicides or herbicides remains an area for exploration.

In the realm of specialty chemicals, the properties of the thiomorpholine dioxide ring could be exploited in the synthesis of polymers and other materials. The thermal stability and polarity imparted by the sulfone group could be advantageous in creating polymers with specific properties. While direct applications in this area are not widely reported, the use of related cyclic monomers in polymer chemistry suggests potential avenues for research.

Crystal Engineering and Supramolecular Chemistry

Principles of Crystal Design for 4-Methylthiomorpholine (B3053730) 1,1-Dioxide Analogues

The design of crystalline materials based on the 4-Methylthiomorpholine 1,1-dioxide scaffold is rooted in understanding and utilizing the intermolecular forces that govern molecular self-assembly. The inherent structural features of this moiety, including the sulfone group as a potent hydrogen bond acceptor and the N-methyl group, provide a basis for predictable crystal packing.

The rational design of functional molecular solids is a primary objective of crystal engineering. chemicalbook.com This approach moves beyond simply determining crystal structures to actively planning them to achieve specific functions. For analogues of this compound, this involves considering the molecule's potential for forming robust intermolecular interactions. The thiomorpholine (B91149) 1,1-dioxide ring itself is a key structural motif. nbinno.comjchemrev.com The sulfone group (SO₂) is a strong hydrogen bond acceptor, while the aliphatic C-H groups can act as weak hydrogen bond donors.

The process often begins with a target property in mind, such as improved solubility or specific thermal properties. Scientists then identify molecular building blocks, like the thiomorpholine 1,1-dioxide core, and complementary molecules (coformers) that are likely to assemble in a desired manner. nih.gov Computational methods can be employed to predict the stability of potential crystal structures and guide the selection of synthetic strategies. chemicalbook.com

The architecture of molecular crystals is dictated by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker forces. mdpi.com In the context of this compound analogues, the sulfone group's oxygen atoms are excellent acceptors for hydrogen bonds.

A key interaction in the crystal packing of such compounds is the C−H···O hydrogen bond. These interactions, although weaker than conventional O-H···O or N-H···O bonds, are numerous in organic molecules and play a crucial role in determining the final crystal structure. mdpi.com The methyl group on the nitrogen atom and the methylene (B1212753) groups of the thiomorpholine ring provide multiple C-H donors that can interact with the sulfone oxygens of neighboring molecules.

While the saturated nature of the this compound ring itself precludes π-stacking, this interaction becomes highly relevant when aromatic substituents are introduced as N-substituents or in co-crystals. π-π stacking interactions between aromatic rings can direct the assembly of molecules into columns or layers, significantly influencing the material's properties. The strategic incorporation of aromatic moieties allows for the exploitation of these directional interactions in crystal design. rsc.org

Table 1: Key Intermolecular Interactions in the Crystal Design of Thiomorpholine 1,1-Dioxide Analogues

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Strong Hydrogen Bond | N-H (in unsubstituted thiomorpholine 1,1-dioxide) | O=S=O | Formation of primary structural motifs like chains or dimers. rsc.org |

| Weak Hydrogen Bond | C-H (from methyl or ring CH₂) | O=S=O | Stabilization of 3D crystal lattice, connecting primary motifs. mdpi.com |

| Halogen Bonding | C-X (e.g., C-I, C-Br) | O=S=O or other Lewis basic sites | Directional interaction for building predictable supramolecular architectures. rsc.org |

| π-π Stacking | Aromatic Rings (on substituents or coformers) | Aromatic Rings | Formation of columnar or layered structures. rsc.org |

Investigation of Cocrystallization and Supramolecular Synthons

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. This involves combining two or more different neutral molecules in a single crystal lattice. nih.gov

The thiomorpholine 1,1-dioxide moiety is an excellent candidate for forming co-crystals due to its strong hydrogen bond accepting capabilities. nbinno.com Co-crystals can be prepared using various methods, including slow evaporation from solution, grinding (neat or liquid-assisted), and slurry crystallization. nih.gov

For instance, studies on related systems have shown that co-crystallization of molecules with strong hydrogen bond donors, such as carboxylic acids or phenols, with acceptor moieties like the sulfone group can lead to new crystalline phases with altered properties. rsc.org In one study, the crystallization of 4-halotetrafluorophenols with 1,4-dithiane (B1222100) was accompanied by oxidation to the S,S'-dioxide, and the resulting co-crystals involved hydrogen bonding. rsc.org This highlights the potential for the sulfone group in thiomorpholine 1,1-dioxide analogues to participate in robust intermolecular interactions with suitable coformers.

Characterization of these co-crystals is typically performed using techniques such as Single-Crystal X-ray Diffraction (SCXRD) to determine the precise arrangement of molecules, Powder X-ray Diffraction (PXRD) to identify the bulk crystalline phase, and thermal analysis (e.g., DSC) to determine melting points and stability.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be considered as the "functional groups" of crystal engineering. mdpi.com Identifying and understanding the synthons formed by the thiomorpholine 1,1-dioxide moiety is crucial for the rational design of its co-crystals.

Table 2: Potential Supramolecular Synthons for Thiomorpholine 1,1-Dioxide Analogues

| Synthon Description | Schematic Representation | Potential Coformer |

| Carboxylic Acid - Sulfone | R-COOH ··· O=S=O | Dicarboxylic acids, Hydroxybenzoic acids |

| Phenol - Sulfone | Ar-OH ··· O=S=O | Phenols, Halogenated phenols |

| Amide - Sulfone | R-C(=O)NH-R ··· O=S=O | Amides, Coformers with amide groups |

| C-H···O Network | C-H ··· O=S=O | Molecules with activated C-H donors |

Property Modulation through Crystal Engineering

A primary motivation for crystal engineering is the ability to modulate the physicochemical properties of a molecular solid. chemicalbook.com By altering the crystal packing of a thiomorpholine 1,1-dioxide analogue through techniques like cocrystallization or by inducing polymorphism, it is possible to influence a range of important characteristics.

The thiomorpholine 1,1-dioxide scaffold is found in various biologically active molecules. jchemrev.com Applying crystal engineering principles to these compounds could lead to the development of improved pharmaceutical formulations. For example, by selecting appropriate coformers, one could design a crystalline form with a higher melting point for improved thermal stability or a different crystal habit (morphology) to improve powder flow and processability during manufacturing. The formation of co-crystals involving thiomorpholine derivatives has been explored to generate new solid forms with potentially enhanced properties. rsc.org

Impact of Solid-State Architecture on Material Performance

The three-dimensional arrangement of molecules in a crystal, or its solid-state architecture, directly dictates its physical and chemical properties, including melting point, solubility, density, and mechanical stability. For this compound, the molecular structure suggests a chair conformation for the thiomorpholine ring, which is a low-energy state. nih.gov The defining feature for its supramolecular assembly is the sulfone group. The oxygen atoms of the sulfone group are strong hydrogen bond acceptors, while the hydrogen atoms on the carbon atoms adjacent to the sulfone and the nitrogen atom (alpha-hydrogens) can act as weak hydrogen bond donors.

In a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), X-ray crystallography revealed that the thiomorpholine ring adopts a chair conformation and that the crystal packing is stabilized by weak C–H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov It is highly probable that this compound would exhibit similar, if not stronger, hydrogen bonding patterns due to the highly polarized sulfone group. These interactions would likely involve the sulfone oxygen atoms accepting hydrogen bonds from the methyl and ring hydrogens of neighboring molecules.

The presence and geometry of these hydrogen bonds create a specific network, influencing the material's performance. A well-ordered, tightly packed crystal lattice resulting from strong and directional hydrogen bonds typically leads to higher melting points and greater thermal stability. The specific arrangement of these hydrogen-bonded networks can create layered or channeled structures, which in turn affects the material's response to external stimuli.

Mechanical Property Alteration in Hydrogen-Bonded Systems

The mechanical properties of molecular crystals, such as their elasticity (Young's modulus) and hardness, are intrinsically linked to the network of intermolecular interactions within their structure. researchgate.net Hydrogen bonds, being stronger and more directional than typical van der Waals forces, play a significant role in determining how a crystal responds to stress. rsc.orgrsc.org Altering the hydrogen-bonding network, either by changing the functional groups or the crystallization conditions, can systematically tune the mechanical behavior of the material. rsc.orgrsc.org

Research into sulfonic acid-containing biocrystals has demonstrated a clear correlation between the hydrogen-bonding environment and mechanical properties like the Young's modulus. researchgate.net For instance, crystals with extensive and strong hydrogen-bonding networks tend to exhibit greater stiffness and hardness. The directionality of these bonds is also critical; mechanical stress applied along the direction of strong hydrogen bonds will be met with more resistance than stress applied perpendicular to them. researchgate.net

A fascinating case is that of dimethyl sulfone, a simple molecule containing the same functional group as this compound. Crystals of dimethyl sulfone exhibit plastic bending, a property usually associated with anisotropic packing (i.e., strong interactions in one or two dimensions and weaker interactions in others). nih.gov However, dimethyl sulfone has a nearly isotropic crystal packing. Its unusual mechanical behavior is attributed to subtle differences in electrostatic complementarity and H···H dihydrogen interactions between molecular layers, which facilitate the bending. nih.gov This suggests that even in crystals with seemingly uniform interaction networks, minor variations can lead to complex and potentially useful mechanical properties. Therefore, the specific arrangement and strength of the C-H···O hydrogen bonds in this compound are expected to be primary determinants of its mechanical characteristics, such as whether it is brittle or prone to plastic deformation.

Table 2: Comparison of Mechanical Properties in Related Organic Crystals

| Compound | Dominant Interaction(s) | Young's Modulus (GPa) | Mechanical Behavior Noted |

|---|---|---|---|

| Taurine | Zwitterionic, N-H···O, O-H···O H-bonds | ~25-35 researchgate.net | Stiff due to extensive 3D H-bond network. researchgate.net |

| Dimethyl Sulfone | C-H···O H-bonds, H···H interactions | Not explicitly stated | Exhibits plastic bending despite quasi-isotropic packing. nih.gov |

| 4,6-dibromoresorcinol:stilbazole cocrystal | O-H···N H-bonds, π-stacking | Anisotropic; varies with direction | Thermomechanical properties can be tuned by forming mixed cocrystals. rsc.org |

Patent Landscape and Academic Publication Trends

Analysis of Patent Applications and Intellectual Property Related to the Compound and its Derivatives

The patent landscape for 4-Methylthiomorpholine (B3053730) 1,1-dioxide and its related structures is primarily centered around their applications as key intermediates in the synthesis of biologically active molecules. While patents specifically claiming 4-Methylthiomorpholine 1,1-dioxide as a final product are not abundant, its parent compound, thiomorpholine (B91149) 1,1-dioxide, and its derivatives are frequently cited in the patent literature, underscoring their importance as building blocks in drug discovery and agrochemical development.

A significant portion of the patent activity revolves around the synthesis of the core thiomorpholine 1,1-dioxide scaffold. For instance, a Chinese patent outlines a preparation method for thiomorpholine-1,1-dioxide hydrochloride, highlighting its role as a crucial intermediate for pharmaceutical compounds. google.com The synthesis typically involves the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone, a transformation that imparts unique physicochemical properties to the molecule. One-pot synthesis methods, such as the reduction-triggered double aza-Michael type 1,4-addition of nitroarenes to divinyl sulfones, have also been developed to efficiently produce aryl thiomorpholine-1,1-dioxides. researchgate.net

The patented uses of these derivatives are diverse. In the pharmaceutical sector, thiomorpholine and its S,S-dioxide analogs are recognized as important pharmacophores. jchemrev.comresearchgate.net They are integral components in the development of drugs targeting a wide range of conditions. For example, derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. jchemrev.com The thiomorpholine 1,1-dioxide moiety is valued for its ability to modulate the biological activity and pharmacokinetic properties of drug candidates.

Strategic patenting in the pharmaceutical industry often involves securing intellectual property rights for novel derivatives of a core scaffold. This approach is evident in the case of thiomorpholine 1,1-dioxides. Companies are patenting new chemical entities where this scaffold is incorporated to create compounds with improved efficacy, selectivity, and safety profiles.

Trends in Academic Research and Publications

Academic research on this compound and its analogs is a growing field, with a clear focus on medicinal chemistry and the exploration of their biological activities.

While a specific bibliometric analysis for this compound is challenging due to the limited number of publications directly focused on it, a broader analysis of "thiomorpholine derivatives" reveals a steady increase in research output over the past decade. These studies are frequently published in journals dedicated to medicinal chemistry, organic synthesis, and pharmacology, indicating the compound's relevance to these fields. The research highlights the versatility of the thiomorpholine scaffold and its oxidized forms in generating diverse molecular libraries for biological screening. researchgate.netresearchgate.net

The research impact is demonstrated by the wide array of biological activities reported for thiomorpholine derivatives. These include hypolipidemic, antioxidant, and anticancer properties. jchemrev.comresearchgate.net The ability to functionalize the nitrogen atom of the thiomorpholine ring allows for the introduction of various substituents, leading to compounds with tailored biological profiles.

Emerging research areas are centered on the development of novel synthetic methodologies and the exploration of new therapeutic applications for thiomorpholine 1,1-dioxide derivatives. The synthesis of structurally complex molecules incorporating this scaffold is a key area of focus.

Future research will likely concentrate on:

Expansion of Chemical Space: The synthesis and biological evaluation of a wider range of 4-substituted thiomorpholine 1,1-dioxide derivatives to explore new structure-activity relationships.

Target Identification: Elucidating the specific molecular targets and mechanisms of action for biologically active thiomorpholine 1,1-dioxides.

Agrochemical Applications: More targeted research into the potential of these compounds as active ingredients or synergists in agrochemical formulations.

Advanced Materials: Investigating the incorporation of the thiomorpholine 1,1-dioxide moiety into advanced materials, leveraging its unique chemical and physical properties.

Q & A

Q. What are the recommended synthetic routes for 4-methylthiomorpholine 1,1-dioxide and its derivatives?

Synthesis of thiomorpholine 1,1-dioxide derivatives typically involves cyclization or oxidation strategies. For example:

- Thiomorpholine core formation : Reacting thiol-containing precursors with oxidizing agents (e.g., H₂O₂) under controlled pH conditions to form the sulfone moiety .

- Substituent introduction : Alkylation or acylation at the nitrogen atom using halogenated alkanes or acyl chlorides, followed by purification via recrystallization or column chromatography .

- Optimization : Adjust reaction temperatures (e.g., 0–10°C for oxidation steps) and use catalysts like WO₃·H₂O to improve selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure (e.g., δ 3.84 ppm for thiomorpholine protons in CDCl₃) .

- IR spectroscopy : Peaks at ~1314 cm⁻¹ (S=O symmetric stretching) and ~1385 cm⁻¹ (asymmetric stretching) validate the sulfone group .

- GC-MS/HRMS : To determine molecular ion peaks (e.g., m/z 225 for a related derivative) and confirm purity .

Q. What safety protocols are essential when handling thiomorpholine 1,1-dioxide derivatives?

- Storage : Store at 2–8°C in inert atmospheres to prevent degradation .

- Exposure mitigation : Use fume hoods, avoid dust formation, and wear PPE (gloves, goggles) due to hazards like skin irritation (H315) and respiratory toxicity (H335) .

- First aid : Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Electron-deficient dienophiles : The sulfone group increases electrophilicity, enabling reactions with electron-rich dienes. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance reaction rates by stabilizing transition states .

Q. How can researchers resolve contradictions in reported biological activities of thiomorpholine derivatives?

- Dose-response profiling : Conduct parallel assays (e.g., COX-2 vs. 5-LO inhibition) to identify off-target effects .

- Structural analogs : Compare 4-methyl derivatives with phenyl or hydroxybutyl substituents to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) across cell lines to distinguish assay-specific artifacts .

Q. What strategies optimize the synthesis of this compound for scale-up?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd or Ru complexes) to reduce reaction times and improve yields .

- Flow chemistry : Implement continuous-flow systems to enhance heat/mass transfer during exothermic oxidation steps .

- Byproduct analysis : Use LC-MS to track intermediates (e.g., sulfinic anhydrides) and adjust stoichiometry to minimize side reactions .

Q. How do substituents influence the electronic properties of thiomorpholine 1,1-dioxide derivatives?

- Electron-withdrawing groups (EWGs) : Substituents like -NO₂ or -CF₃ decrease electron density at the sulfone, altering redox potentials (measured via cyclic voltammetry) .

- Steric effects : Bulky groups (e.g., 4-phenyl) hinder ring puckering, affecting conformational stability (studied via X-ray crystallography) .

- Polarity : LogP calculations and HPLC retention times quantify hydrophilicity changes induced by hydroxybutyl or methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。